molecular formula C9H5BrClFN2 B14784293 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

Cat. No.: B14784293
M. Wt: 275.50 g/mol
InChI Key: GRYSSEZLKLIJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a versatile and multifunctional chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. The phthalazine core is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with a diverse range of biological targets . This particular compound is synthetically valuable due to the presence of three distinct halogen atoms (bromo, chloro, and fluoro) and a methyl group, which allow for sequential and selective functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions to create a library of novel derivatives for biological screening . Phthalazine derivatives have demonstrated significant potential in oncology research, with several compounds exhibiting potent activity against various cancer cell lines . Beyond oncology, this scaffold is being investigated in numerous other therapeutic areas, including the development of anticonvulsant, cardiotonic, antidiabetic, and anti-inflammatory agents . Research has also identified phthalazine-based compounds that act as potent inhibitors of the TGFβ-Smad signaling pathway, a key target in cancer, fibrotic diseases, and immune regulation, through a unique non-kinase mechanism . Furthermore, similar bromo- and chloro-substituted phthalazine templates have been utilized as core structures in the synthesis of compounds with activity against protozoan parasites such as Plasmodium falciparum (malaria) and Leishmania major . The strategic substitution pattern on this phthalazine core makes it a crucial building block for exploring structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties in hit-to-lead campaigns . This product is intended for use in research laboratories by qualified scientists. For Research Use Only. Not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

7-bromo-1-chloro-5-fluoro-4-methylphthalazine

InChI

InChI=1S/C9H5BrClFN2/c1-4-8-6(9(11)14-13-4)2-5(10)3-7(8)12/h2-3H,1H3

InChI Key

GRYSSEZLKLIJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=C(N=N1)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine typically involves multi-step organic reactions. One common method includes the halogenation of a phthalazine derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogenated Benzodithiazines

Compounds like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share bromo, chloro, and methyl substituents but differ in their core scaffold (benzodithiazine vs. phthalazine). Key differences include:

  • Functional Groups : Benzodithiazines feature sulfone (SO₂) groups, evident in IR spectra (1350–1165 cm⁻¹), which phthalazines lack .
  • Thermal Stability : Benzodithiazines decompose at high temperatures (e.g., 330–338°C), suggesting that 7-bromo-1-chloro-5-fluoro-4-methylphthalazine may exhibit similar stability due to halogenation .
Table 1: Physical Properties of Selected Halogenated Benzodithiazines
Compound Melting Point (°C) IR (SO₂ Stretches, cm⁻¹) NMR Shifts (δ, ppm)
Benzodithiazine (Compound 8, ) 330–331 1335, 1315, 1160 8.35 (N=CH), 10.70 (OH)
Benzodithiazine (Compound 11, ) 337–338 1335, 1315, 1165 8.47 (N=CH), 10.40 (OH)

Benzimidazole Derivatives

Compounds like 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () feature analogous halogen and methyl substitutions but on a benzimidazole scaffold. Key contrasts include:

  • Biological Activity : Benzimidazoles are often bioactive (e.g., antiviral or anticancer agents), whereas phthalazines may target different pathways due to scaffold differences .
  • Synthetic Routes : Benzimidazoles are synthesized via condensation of aldehydes with hydrazines, while phthalazines may require cyclization of dicarbonyl precursors .
Table 2: Benzimidazole vs. Phthalazine Derivatives
Property Benzimidazole () Phthalazine (Hypothetical)
Core Structure Benzimidazole Phthalazine
Halogen Substitutions Br, Cl, F on phenyl and benzimidazole Br, Cl, F on phthalazine ring
Thermal Stability Not reported Likely high (based on analogs)
Applications Pharmaceutical intermediates Materials science or catalysis

Pyrrolotriazine and Indazole Analogs

Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate () and bromo-substituted indazoles () highlight the role of heterocyclic cores:

  • Electron-Withdrawing Effects : Bromo and chloro groups enhance electrophilic substitution resistance, critical in triazine-based drug design .
  • Synthetic Flexibility : Indazoles and pyrrolotriazines are often modified at the 4- or 7-positions, similar to phthalazines .

Research Findings and Implications

  • Reactivity : Halogenated phthalazines are expected to undergo nucleophilic aromatic substitution (e.g., Br/Cl replacement), as seen in benzodithiazines .
  • Safety : Similar compounds require strict handling (e.g., P201/P210 codes: avoid heat/sparks) .
  • Gaps in Data : Direct studies on 7-bromo-1-chloro-5-fluoro-4-methylphthalazine are absent; inferences are drawn from scaffold analogs.

Biological Activity

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a halogenated phthalazine derivative notable for its unique combination of bromine, chlorine, and fluorine substituents along with a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is C11_{11}H7_7BrClF N2_2 with a molecular weight of approximately 257.06 g/mol. Its structure features a bicyclic phthalazine ring system that is essential for its biological activity.

Antimicrobial Properties

Research indicates that 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, it has demonstrated cytotoxicity with IC50_{50} values that suggest it is more effective than some conventional chemotherapeutic agents like 5-fluorouracil.

Cell Line IC50_{50} (μM) Comparison Compound Comparison IC50_{50} (μM)
MCF-722.195-Fluorouracil60.73
HepG219.81Doxorubicin7.70

These findings highlight the compound's potential as a lead for further development in cancer therapy.

The biological activity of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine may be attributed to its ability to bind effectively to proteins and nucleic acids, leading to alterations in enzyme activities or gene expression profiles. Such interactions can disrupt cellular processes critical for tumor growth and survival.

Case Studies

  • Anticancer Efficacy : In a study conducted by Nezhawy et al., various phthalazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine exhibited potent anticancer properties, with some derivatives showing IC50_{50} values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against common pathogens such as Echerichia coli and Staphylococcus aureus. The disc diffusion method revealed substantial inhibition zones, suggesting that the compound could serve as a foundation for developing new antimicrobial agents .

Q & A

Q. What analytical techniques are recommended for confirming the purity of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine?

  • Methodological Answer : Purity validation requires a combination of techniques:
  • Gas Chromatography (GC) : Effective for volatile derivatives; detect impurities at thresholds <1% (e.g., >97.0% purity validation in halogenated analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile compounds; use reverse-phase columns with UV detection to resolve structural analogs .
  • Elemental Analysis : Confirm stoichiometric ratios of Br, Cl, and F via combustion analysis or X-ray fluorescence.
  • Reference Standards : Cross-validate against commercially available high-purity standards (e.g., Kanto Reagents’ >95.0% halogenated benzene derivatives) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Thermal Stability : Avoid temperatures >50°C (122°F) to prevent decomposition or explosive hazards (H200-H205 codes) .
  • Storage : Use airtight containers in cool (0–6°C), dry environments; isolate from oxidizers and ignition sources (P411, P412) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods for weighing or synthesis steps.
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Q. How can researchers mitigate common by-products during synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or NMR to detect intermediates like dehalogenated or dimerized by-products.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the target compound .
  • By-Product Identification : Compare GC-MS or LC-MS profiles with databases (e.g., NIST) to identify contaminants such as brominated phthalazine derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Methodological Answer :
  • Variables : Test temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
  • Design of Experiments (DoE) : Use a 2³ factorial matrix to assess interactions between variables. For example, Kanto Reagents’ optimization of brominated analogs achieved >95% yield by tuning Pd catalyst ratios .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 65°C, 1.5 mol% catalyst in DMF) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :
  • Cross-Validation : Pair NMR (¹H/¹³C/¹⁹F) with single-crystal XRD to resolve structural ambiguities (e.g., regioisomeric conflicts in halogen positioning).
  • Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict chemical shifts and compare with experimental NMR data .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism .

Q. What computational strategies predict degradation pathways under varying pH?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis kinetics in acidic (pH 2) vs. alkaline (pH 12) conditions using AMBER or GROMACS.
  • Degradation Product Profiling : Compare LC-HRMS results with in-silico fragmentation patterns (e.g., mzCloud or MetFrag) .
  • Transition State Analysis : Identify pH-sensitive bonds (e.g., C-Br) using quantum mechanical calculations (e.g., QM/MM) .

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